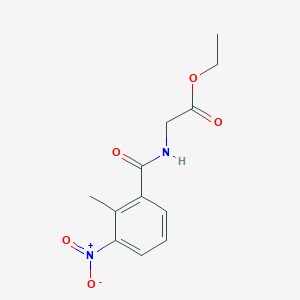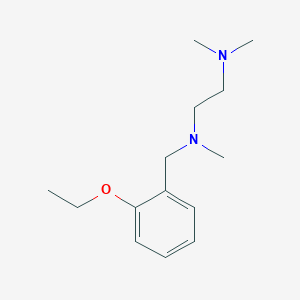
N,N'-bis(2,4-dimethylphenyl)isophthalamide
Overview
Description
N,N'-bis(2,4-dimethylphenyl)isophthalamide, commonly known as DIBMA, is a synthetic compound that has been widely used in scientific research for its unique properties. DIBMA belongs to the class of amides and has a molecular formula of C26H26N2O2. This compound has been extensively studied for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of DIBMA is based on its ability to bind to biological molecules and emit fluorescence upon excitation. DIBMA has been shown to bind to proteins and nucleic acids through non-covalent interactions. The binding of DIBMA to these molecules results in a change in its fluorescence intensity, which can be measured spectroscopically.
Biochemical and Physiological Effects:
DIBMA has been shown to have minimal toxicity and does not affect cellular viability. It has been used as a probe for the detection of various biological molecules in living cells. DIBMA has been shown to be cell-permeable and has been used to monitor intracellular processes such as protein trafficking and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using DIBMA in laboratory experiments include its high fluorescence intensity, cell-permeability, and minimal toxicity. DIBMA has been used as a probe for the detection of various biological molecules in living cells. However, one of the limitations of using DIBMA is its sensitivity to pH changes. DIBMA fluorescence is affected by changes in pH, which can affect its accuracy in detecting biological molecules.
Future Directions
There are several future directions for the use of DIBMA in scientific research. One potential application is the development of DIBMA-based biosensors for the detection of various analytes. DIBMA has also been used as a probe for the detection of reactive oxygen species and other free radicals, which may have implications in the field of oxidative stress. Additionally, DIBMA may have potential applications in the field of drug discovery, where it can be used to monitor drug-protein interactions.
Scientific Research Applications
DIBMA has been extensively used in scientific research for its unique properties. It is a highly fluorescent compound that has been used as a probe for the detection of various biological molecules. DIBMA has been used as a fluorescent tag for proteins, nucleic acids, and lipids. It has also been used as a probe for the detection of reactive oxygen species and other free radicals.
properties
IUPAC Name |
1-N,3-N-bis(2,4-dimethylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-10-21(17(3)12-15)25-23(27)19-6-5-7-20(14-19)24(28)26-22-11-9-16(2)13-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPXQUXBIDALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845170.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B3845179.png)

![2-[4-(4-ethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B3845191.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B3845193.png)
![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)

![{1-[4-(methylthio)benzyl]-2-piperidinyl}methanol](/img/structure/B3845230.png)



